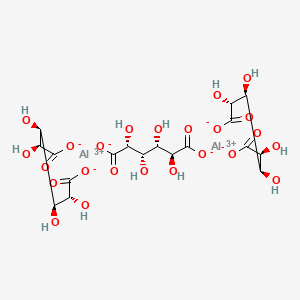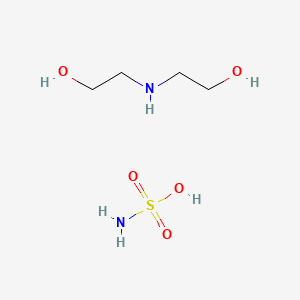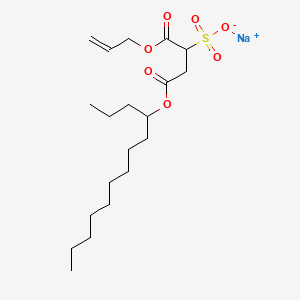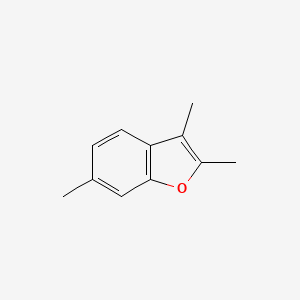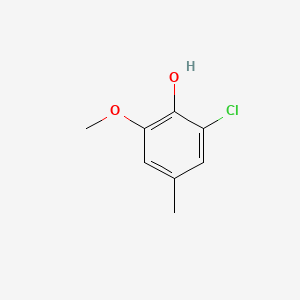
6-Chloro-4-methylguaiacol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methylguaiacol is an organic compound with the molecular formula C8H9ClO2. It is a derivative of guaiacol, which is a phenolic compound containing a methoxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-4-methylguaiacol can be synthesized through several methods. One common approach involves the chlorination of 4-methylguaiacol. This reaction typically requires the use of chlorine gas or a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and reaction conditions to achieve high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methylguaiacol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methylguaiacol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylguaiacol involves its interaction with reactive oxygen species (ROS). It acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is primarily due to its phenolic structure, which allows it to donate hydrogen atoms or electrons to neutralize ROS . Additionally, it can modulate cellular signaling pathways involved in oxidative stress responses .
Comparison with Similar Compounds
4-Methylguaiacol: Similar in structure but lacks the chlorine atom.
4-Ethylguaiacol: Contains an ethyl group instead of a methyl group.
Vanillin: A well-known flavor compound with a similar phenolic structure.
Uniqueness: 6-Chloro-4-methylguaiacol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where chlorinated compounds are desired .
Properties
CAS No. |
18268-80-9 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 |
InChI Key |
HWWABIOHJVXTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


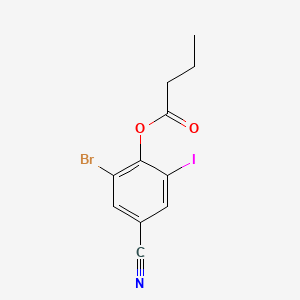
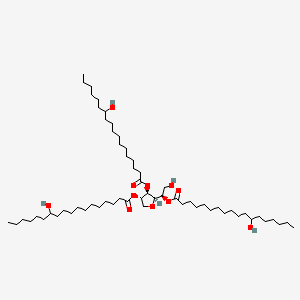
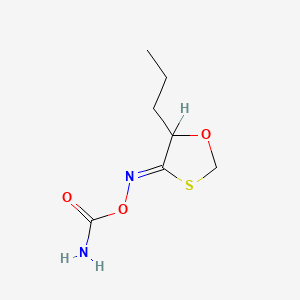

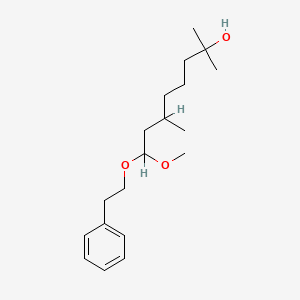
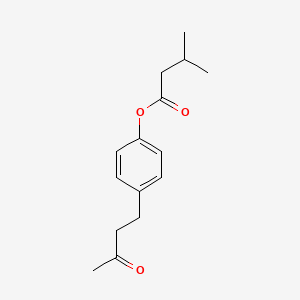
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)


